molecular formula C25H20FNO7S B280823 METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-FLUORO-2-METHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-FLUORO-2-METHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B280823
M. Wt: 497.5 g/mol
InChI Key: LKJRZIILHKGBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of Methyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Methyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl and benzofuran groups play a crucial role in its activity, allowing it to bind to specific receptors or enzymes and modulate their function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in specific functional groups or substituents, which can affect their chemical properties and applications. The uniqueness of Methyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C25H20FNO7S

Molecular Weight

497.5 g/mol

IUPAC Name

methyl 5-[(4-fluoro-2-methylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H20FNO7S/c1-15-13-17(26)9-12-22(15)35(30,31)27(25(29)34-19-7-5-4-6-8-19)18-10-11-21-20(14-18)23(16(2)33-21)24(28)32-3/h4-14H,1-3H3

InChI Key

LKJRZIILHKGBBM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)OC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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